![molecular formula C12H10N2O3 B1478609 1-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-1H-イミダゾール-5-カルバルデヒド CAS No. 2097971-40-7](/img/structure/B1478609.png)
1-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-1H-イミダゾール-5-カルバルデヒド
概要
説明
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety linked to an imidazole ring, which is further functionalized with a carbaldehyde group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the activity of the final products
準備方法
The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic synthesis. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The piperonal is treated with appropriate reagents to introduce the imidazole ring and subsequently functionalized to introduce the carbaldehyde group . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, acids, and substituted imidazole derivatives.
作用機序
The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde exerts its effects involves interaction with specific molecular targets. In biological systems, it has been shown to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of signaling pathways .
類似化合物との比較
When compared to similar compounds, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole: Lacks the carbaldehyde group, which limits its reactivity in certain chemical reactions.
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-methanol: Contains a hydroxyl group instead of a carbaldehyde, altering its chemical properties and biological activity
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVEHYVJBXEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


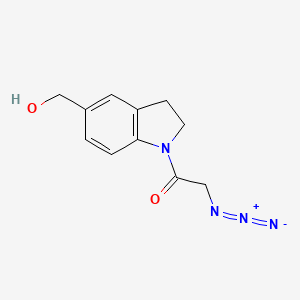
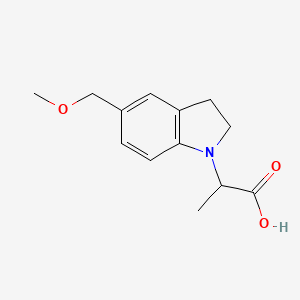
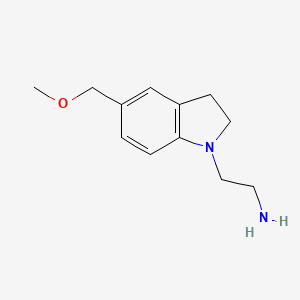

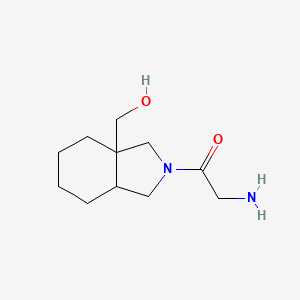
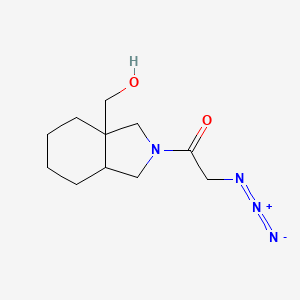
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
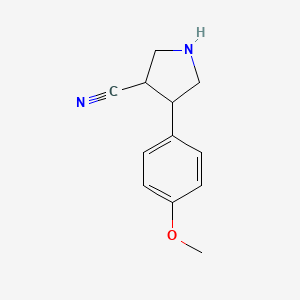
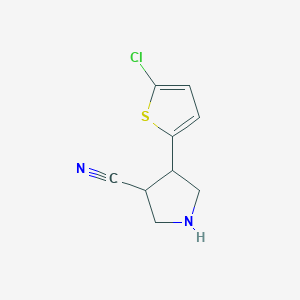
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
